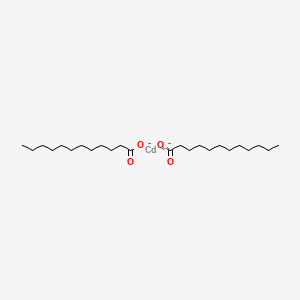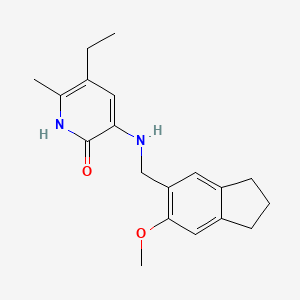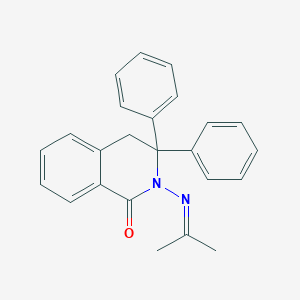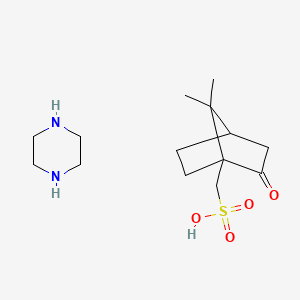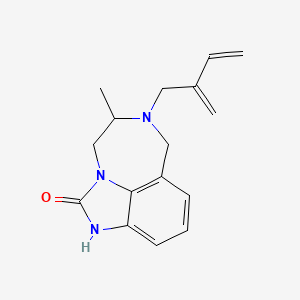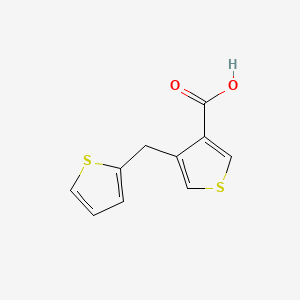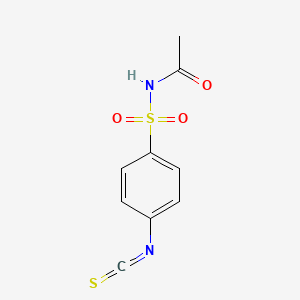
N-(4-isothiocyanatophenyl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isothiocyanatophenyl)sulfonylacetamide is a chemical compound with the molecular formula C9H8N2O3S2 It is known for its unique structure, which includes an isothiocyanate group attached to a phenyl ring, sulfonyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isothiocyanatophenyl)sulfonylacetamide typically involves the reaction of 4-isothiocyanatophenylamine with sulfonyl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-isothiocyanatophenylamine reacts with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Step 2: The intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-isothiocyanatophenyl)sulfonylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl and acetamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include thioureas, ureas, and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Hydrolysis: Products include sulfonic acids and acetamides.
Applications De Recherche Scientifique
N-(4-isothiocyanatophenyl)sulfonylacetamide has a wide range of applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify proteins and inhibit key enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-isothiocyanatophenyl)sulfonylacetamide involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity. The compound targets specific molecular pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
N-(4-isothiocyanatophenyl)sulfonylacetamide can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
This compound is unique due to the presence of both sulfonyl and acetamide groups, which enhance its reactivity and specificity in various chemical and biological applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry
Propriétés
Numéro CAS |
7464-19-9 |
|---|---|
Formule moléculaire |
C9H8N2O3S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
N-(4-isothiocyanatophenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H8N2O3S2/c1-7(12)11-16(13,14)9-4-2-8(3-5-9)10-6-15/h2-5H,1H3,(H,11,12) |
Clé InChI |
NTJKNPVCRHHCTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


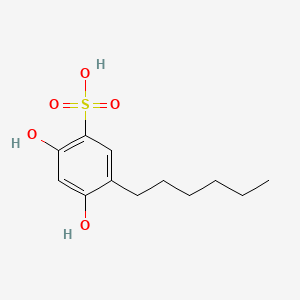

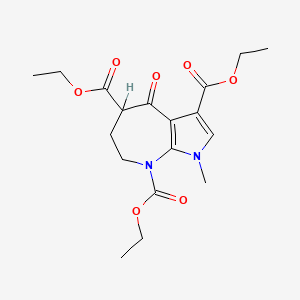
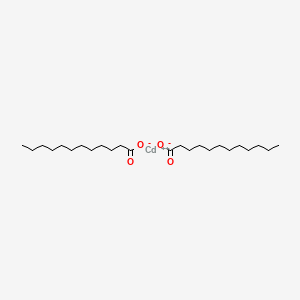
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
